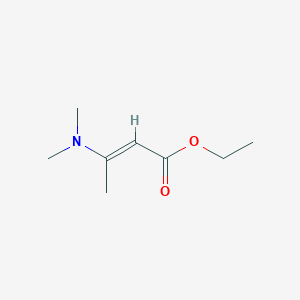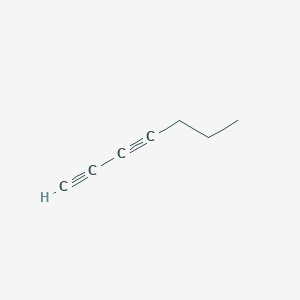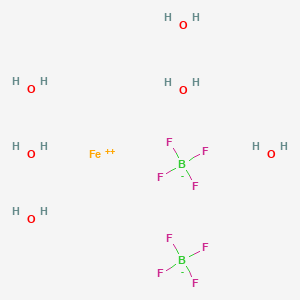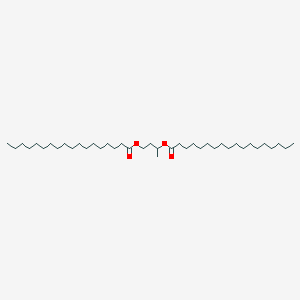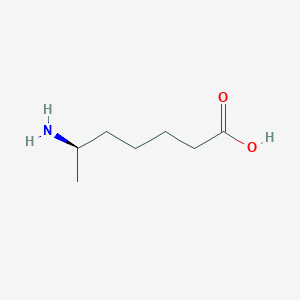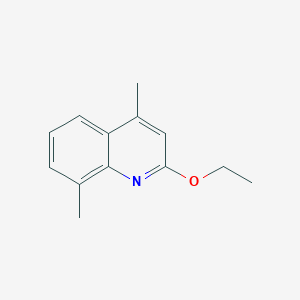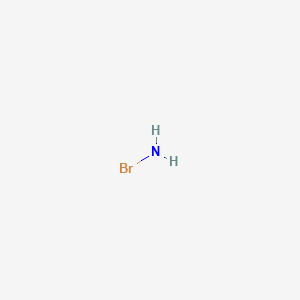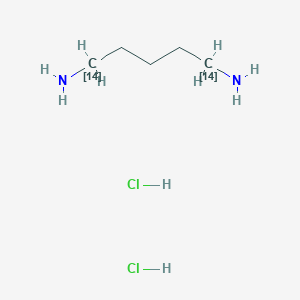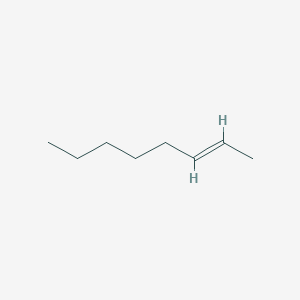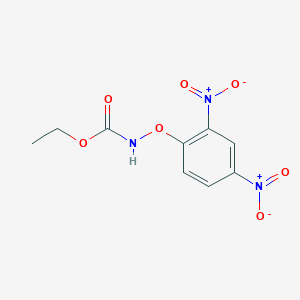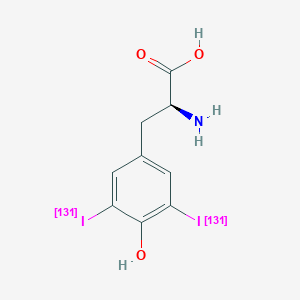
Diotyrosine I-131
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diotyrosine I-131 is a radioactive compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the amino acid tyrosine, which is a building block of proteins. Diotyrosine I-131 is synthesized through a complex process involving the use of radioactive iodine and other chemicals.
科学研究应用
Diotyrosine I-131 has several potential applications in scientific research. One of the most promising areas is in the study of thyroid function and metabolism. The compound can be used to measure the uptake and utilization of iodine by the thyroid gland, which is critical for the production of thyroid hormones. Other potential applications include the study of protein synthesis and degradation, as well as the metabolism of other amino acids.
作用机制
The mechanism of action of Diotyrosine I-131 is related to its radioactive properties. The compound emits gamma rays, which can be detected using specialized equipment. This allows researchers to track the movement and metabolism of the compound within cells and tissues. The radioactive properties of Diotyrosine I-131 also make it useful for imaging studies, such as PET scans.
生化和生理效应
Diotyrosine I-131 has several biochemical and physiological effects, depending on the specific application and dose. In general, the compound is well-tolerated and does not cause significant side effects when used in scientific research. However, high doses may cause damage to cells and tissues due to the radiation exposure.
实验室实验的优点和局限性
One of the main advantages of using Diotyrosine I-131 in lab experiments is its specificity. The compound can be targeted to specific tissues or cells, allowing researchers to study specific metabolic pathways or functions. Additionally, the radioactive properties of the compound make it useful for imaging studies and tracking the movement of molecules within cells and tissues. However, the use of Diotyrosine I-131 requires specialized equipment and facilities, and the radioactive properties of the compound can pose a risk to researchers if not handled properly.
未来方向
There are several potential future directions for the use of Diotyrosine I-131 in scientific research. One area of interest is in the development of new imaging techniques that can provide more detailed information about the metabolism and function of cells and tissues. Another potential application is in the study of cancer metabolism, as the compound can be used to track the uptake and utilization of nutrients by cancer cells. Additionally, the use of Diotyrosine I-131 in combination with other compounds may provide new insights into the mechanisms of protein synthesis and degradation.
合成方法
The synthesis of Diotyrosine I-131 involves the use of radioactive iodine and other chemicals. The process begins with the isolation of tyrosine from a natural source or through chemical synthesis. The tyrosine is then modified through a series of chemical reactions to introduce the radioactive iodine isotope. The final product is purified to remove any impurities and ensure that the compound is safe for use in scientific research.
属性
CAS 编号 |
14679-68-6 |
|---|---|
产品名称 |
Diotyrosine I-131 |
分子式 |
C9H9I2NO3 |
分子量 |
440.98 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[4-hydroxy-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10+4,11+4 |
InChI 键 |
NYPYHUZRZVSYKL-MRRCGLJLSA-N |
手性 SMILES |
C1=C(C=C(C(=C1[131I])O)[131I])C[C@@H](C(=O)O)N |
SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
规范 SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
其他 CAS 编号 |
14679-68-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



